2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamide
Beschreibung
2-[3-(Morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamide (CAS: 1282098-82-1) is a pyridazinone-derived acetamide featuring a morpholine moiety at the 3-position of the pyridazinone core and a pyridin-2-ylmethyl group linked via an acetamide bridge. Its molecular formula is C₁₆H₁₉N₅O₃, with a molecular weight of 329.35 g/mol .
Eigenschaften
Molekularformel |
C16H19N5O3 |
|---|---|
Molekulargewicht |
329.35 g/mol |
IUPAC-Name |
2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H19N5O3/c22-15(18-11-13-3-1-2-6-17-13)12-21-16(23)5-4-14(19-21)20-7-9-24-10-8-20/h1-6H,7-12H2,(H,18,22) |
InChI-Schlüssel |
CKRYAEXISHIMEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridazinone Core: Starting with a suitable dicarbonyl compound, cyclization is induced to form the pyridazinone ring.
Introduction of the Morpholine Group: The morpholine ring is introduced via nucleophilic substitution, often using morpholine and a suitable leaving group on the pyridazinone.
Attachment of the Pyridine Moiety: The pyridine group is attached through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[3-(Morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann am Morpholinring oder am Pyridazinon-Kern oxidiert werden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe im Pyridazinonring anvisieren.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können an den Pyridin- oder Morpholinringen auftreten.
Übliche Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind gängige Reduktionsmittel.
Substitution: Halogenierte Derivate und starke Nucleophile oder Elektrophile werden typischerweise verwendet.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So könnte die Oxidation beispielsweise zu einem hydroxylierten Morpholin führen, während die Reduktion ein hydroxyliertes Pyridazinon erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Mechanismus, durch den 2-[3-(Morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamid seine Wirkungen entfaltet, hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Es könnte durch Bindung an Enzyme oder Rezeptoren wirken und so deren Aktivität modulieren. Die beteiligten Stoffwechselwege könnten die Hemmung spezifischer Enzyme oder die Aktivierung von rezeptorvermittelten Signalkaskaden umfassen.
Wirkmechanismus
The mechanism by which 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. It could act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Pyridazinone Core Modifications
2-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide Structural Difference: Morpholine replaced with a 4-fluorophenyl group. This substitution may alter binding interactions in enzymatic targets due to reduced hydrogen-bonding capacity compared to morpholine .
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(1-(N,N-dimethylsulfamoyl)piperidin-3-yl)acetamide Structural Difference: Chlorine atoms at the 4,5-positions of pyridazinone and a sulfamoyl-piperidine group. The sulfamoyl group introduces steric bulk, which may reduce bioavailability compared to the morpholine-containing compound .
Heterocyclic Core Replacement
2-[4-Ethyl-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide Structural Difference: Pyridazinone replaced with pyrimidinone. Impact: Pyrimidinone’s smaller aromatic system may weaken π-π stacking interactions with biological targets. The ethyl group at the 4-position introduces additional hydrophobicity .
Substituent Variations on the Acetamide Side Chain
N-(3-Ethylphenyl)-2-{3-[4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide Structural Difference: Pyridin-2-ylmethyl replaced with a 3-ethylphenyl group; pyrrolidine-sulfonyl substituent on the pyridazinone. The ethylphenyl group increases steric hindrance, possibly reducing target affinity .
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide (6c) Structural Difference: Incorporates a fluorophenyl-piperazine moiety and an antipyrine-derived acetamide. However, the antipyrine group may limit solubility .
Data Table: Key Comparisons
Biologische Aktivität
2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-ylmethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a morpholine ring, a pyridazine core, and an acetamide moiety, which suggest diverse interactions with biological targets. The aim of this article is to explore its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
- Molecular Formula: C15H17N5O3
- Molecular Weight: 315.33 g/mol
- CAS Number: 1282120-65-3
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures were screened against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising inhibition zones.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | 12 mm (zone of inhibition) | 10 mm |
| Compound B | 15 mm | 9 mm |
| 2-[3-(morpholin-4-yl)-6... | TBD | TBD |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro assays. For example, studies have shown that related derivatives can inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves the modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| A549 | 25 | Doxorubicin |
| MCF7 | 30 | Cisplatin |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes. For instance, it may act as an inhibitor of tyrosinase, an enzyme involved in melanin production, which is significant for skin pigmentation disorders and certain cancers.
| Enzyme | Inhibition (%) at 40 µM |
|---|---|
| Tyrosinase | 65% |
| Acetylcholinesterase | TBD |
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets. The morpholine and pyridine functionalities may facilitate binding to receptors or enzymes, leading to the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Studies
- Antimicrobial Screening : A study conducted on various derivatives showed that those containing the morpholine moiety exhibited enhanced antibacterial activity compared to their non-morpholine counterparts.
- Anticancer Efficacy : In a comparative analysis with established chemotherapeutics, the compound demonstrated lower IC50 values against specific cancer cell lines, indicating a potential for development as a therapeutic agent.
- Enzyme Interaction Studies : Detailed kinetic studies revealed that the compound acts as a competitive inhibitor for certain enzymes, suggesting its utility in drug design for conditions where enzyme modulation is beneficial.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
